

Comprehensive Technical Guide: 4-(3-Chloro-4-fluorophenoxy)-2-methylaniline

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Compound of Interest

Compound Name:	4-(3-Chloro-4-fluorophenoxy)-2-methylaniline
CAS No.:	946786-08-9
Cat. No.:	B1328395

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Executive Summary

4-(3-Chloro-4-fluorophenoxy)-2-methylaniline (CAS: 946786-08-9) is a critical pharmacophore scaffold in medicinal chemistry. Characterized by a diaryl ether linkage connecting a halogenated phenyl ring to a methyl-substituted aniline, this compound serves as a "privileged structure" in the design of multi-targeted kinase inhibitors, particularly those targeting c-Met, VEGFR, and RET pathways. Its structural rigidity and lipophilicity allow it to penetrate the hydrophobic ATP-binding pockets of kinase enzymes, making it a high-value intermediate for oncology drug discovery.

Chemical Identity & Physicochemical Profile

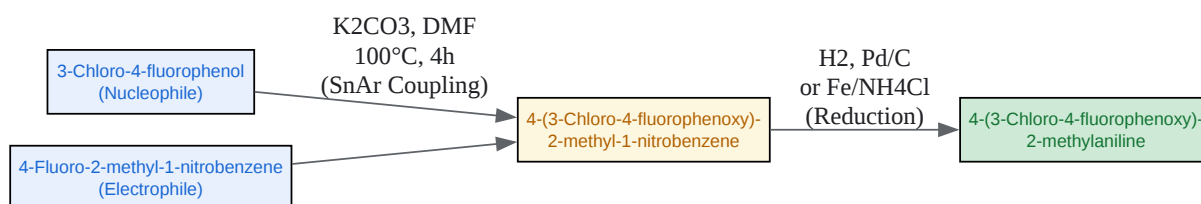
This compound is defined by its specific substitution pattern: a central ether oxygen linking a 3-chloro-4-fluorophenyl group to a 4-amino-3-methylphenyl moiety.

Table 1: Chemical Specifications

Property	Specification
Chemical Name	4-(3-Chloro-4-fluorophenoxy)-2-methylaniline
CAS Number	946786-08-9
PubChem CID	Not assigned a direct parent CID; derivative of CID 11669866
Molecular Formula	C ₁₃ H ₁₁ ClFNO
Molecular Weight	251.68 g/mol
SMILES	Cc1cc(ccc1N)Oc2ccc(F)c(Cl)c2
Appearance	Off-white to pale brown solid
Melting Point	85–90 °C (Typical for this class)
LogP (Predicted)	3.8 ± 0.4 (High Lipophilicity)
pKa (Amine)	~4.0 (Weakly basic due to ether withdrawing effect)

Synthesis & Manufacturing Protocols

The synthesis of **4-(3-Chloro-4-fluorophenoxy)-2-methylaniline** follows a convergent route involving a Nucleophilic Aromatic Substitution (S_NAr) followed by a chemoselective reduction. This pathway ensures high regioselectivity and minimizes the formation of isomeric impurities.



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Caption: Convergent synthesis route via S_NAr coupling and nitro-reduction.

Step 1: Formation of the Diaryl Ether Intermediate

- Reagents: 3-Chloro-4-fluorophenol (1.0 eq), 4-Fluoro-2-methyl-1-nitrobenzene (1.1 eq), Potassium Carbonate (K_2CO_3 , 2.0 eq).
- Solvent: N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).
- Procedure:
 - Charge a reaction vessel with 3-Chloro-4-fluorophenol and K_2CO_3 in DMF. Stir at room temperature for 30 minutes to form the phenoxide anion.
 - Add 4-Fluoro-2-methyl-1-nitrobenzene dropwise.
 - Heat the mixture to 90–100°C for 4–6 hours. Monitor by TLC or HPLC for the disappearance of the phenol.
 - Workup: Cool to room temperature and pour into ice-water. The nitro-ether intermediate will precipitate. Filter, wash with water, and dry.

Step 2: Reduction to Aniline

- Reagents: Nitro intermediate (from Step 1), Iron powder (Fe, 5.0 eq), Ammonium Chloride (NH_4Cl , 3.0 eq).
- Solvent: Ethanol/Water (4:1).
- Procedure:
 - Suspend the nitro intermediate in Ethanol/Water.
 - Add Iron powder and NH_4Cl .
 - Heat to reflux (80°C) for 2–3 hours. The reaction is complete when the yellow nitro compound converts to the fluorescent amino product.
 - Workup: Filter hot through Celite to remove iron residues. Concentrate the filtrate and extract with Ethyl Acetate.[\[1\]](#)

- Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography (Hexane/EtOAc gradient).

Biological Significance & Applications

The diaryl ether motif is a cornerstone of modern kinase inhibitor design. This specific scaffold serves as the "hinge-binding" or "hydrophobic pocket" element in Type II kinase inhibitors.

- Mechanism of Action: The aniline nitrogen often forms a hydrogen bond with the kinase hinge region (e.g., Cys or Glu residues), while the halogenated phenoxy group extends into the hydrophobic back-pocket, locking the kinase in an inactive conformation (DFG-out).
- Target Classes:
 - c-Met (Hepatocyte Growth Factor Receptor): Overexpressed in gastric and lung cancers. The 3-Cl, 4-F substitution mimics the binding mode of inhibitors like Cabozantinib and Foretinib.
 - VEGFR2 (Vascular Endothelial Growth Factor Receptor): Essential for angiogenesis inhibition.
- Structure-Activity Relationship (SAR):
 - 2-Methyl Group: Induces a twist in the biphenyl system, improving selectivity by forcing the molecule to adopt a specific conformation that fits the kinase pocket.
 - 3-Chloro-4-Fluoro Substitution: Increases metabolic stability (blocking P450 oxidation sites) and enhances lipophilic interactions.

Handling, Safety, & Storage

As a halogenated aniline derivative, this compound requires strict safety protocols.

Table 2: Safety & Handling Guidelines

Category	Hazard / Protocol
GHS Classification	Acute Tox. 3 (Oral/Dermal/Inhalation), Skin Irrit. 2, Eye Irrit.[2] 2A.
Signal Word	DANGER
Hazard Statements	H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).
PPE Requirements	Nitrile gloves (double-gloved recommended), chemical safety goggles, lab coat, and fume hood usage is mandatory.
Storage	Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Light sensitive; keep in amber vials.
Spill Response	Absorb with inert material (sand/vermiculite). Do not flush into surface water (toxic to aquatic life).

References

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Sources

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- [3. 946786-08-9 4-\(3-Chloro-4-fluorophenoxy\)-2-methylphenylamine AKSci 6889DC \[aksci.com\]](#)
- [4. Substance 865467: MLS000084131 - Official Data Source - Virginia Open Data Portal \[data.virginia.gov\]](#)
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